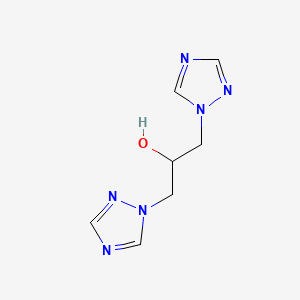

1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol

描述

属性

分子式 |

C7H10N6O |

|---|---|

分子量 |

194.19 g/mol |

IUPAC 名称 |

1,3-bis(1,2,4-triazol-1-yl)propan-2-ol |

InChI |

InChI=1S/C7H10N6O/c14-7(1-12-5-8-3-10-12)2-13-6-9-4-11-13/h3-7,14H,1-2H2 |

InChI 键 |

QJEGLEZKYXQOOX-UHFFFAOYSA-N |

规范 SMILES |

C1=NN(C=N1)CC(CN2C=NC=N2)O |

产品来源 |

United States |

科学研究应用

Synthesis and Structural Characteristics

1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol derivatives can be synthesized through various chemical methods. A notable synthesis involves the reaction of 1,2,4-triazole with appropriate alkyl halides or oxiranes under specific conditions to yield the desired triazole derivatives. The structural formula can be represented as follows:

This compound features a propanol backbone substituted with two 1,2,4-triazole rings, which contribute to its biological activity.

Antifungal Activity

One of the primary applications of this compound is its antifungal properties. Research has demonstrated that derivatives of this compound exhibit potent antifungal activity against various fungal pathogens. For instance:

- Fluconazole Derivative : The compound 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol has shown effectiveness against Candida albicans and Aspergillus niger in vitro studies. The structure-activity relationship (SAR) indicates that modifications to the triazole ring can enhance antifungal potency .

Pharmaceutical Formulations

The compound is utilized in pharmaceutical formulations for treating fungal infections in both humans and animals. Its derivatives can be incorporated into various dosage forms such as tablets, capsules, and injectable solutions. The recommended dosage typically ranges from 0.1 to 5 mg/kg depending on the route of administration .

Agricultural Applications

In addition to its medicinal uses, this compound serves as a fungicide in agriculture. It is effective against a range of plant pathogens and is used to protect crops from fungal infections. The agricultural formulations often include acceptable salts of the compound to enhance solubility and efficacy .

Case Study: Antifungal Evaluation

A study focused on synthesizing various derivatives of this compound reported that certain compounds exhibited superior antifungal activity compared to established treatments like fluconazole. The evaluation involved testing against A. niger and C. albicans, revealing that some synthesized derivatives had higher inhibitory concentrations than fluconazole itself .

Quantitative Structure–Activity Relationship (QSAR)

Recent QSAR studies have provided insights into the electronic and steric factors influencing the antifungal activity of these compounds. Parameters such as the energy of the lowest unoccupied molecular orbital (LUMO) and molecular connectivity indices were identified as key determinants for their biological effectiveness .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Fluconazole vs. Derivatives with Modified Aromatic Groups

- Fluconazole (2-(2,4-difluorophenyl)-substituted): Exhibits potent antifungal activity (MIC = 1.28 μg/mL against Candida spp.) and high selectivity due to the electron-withdrawing fluorine atoms, which enhance membrane penetration .

- 2-(4-(Dimethylamino)-2-fluorophenyl) Derivative: Replacing the difluorophenyl group with a dimethylamino-fluorophenyl moiety resulted in a new polymorph with altered hydrogen-bonding patterns and improved thermal stability .

- Compound 117 () : A 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivative with a cyclopropyl group showed superior antifungal activity (MIC = 0.04–0.5 μg/mL) and reduced toxicity compared to Fluconazole .

Non-Aromatic Analogues

Triazole Isomer Variants

- 1,2,3-Triazole Derivatives : Compounds like 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol () exhibit comparable or enhanced antifungal activity (MIC = 0.04–0.5 μg/mL) but may lack metabolic stability due to reduced resistance to enzymatic degradation .

- 1,2,4-Triazole Derivatives : Fluconazole’s 1,2,4-triazole moieties provide stronger coordination to metal ions (e.g., Ni²⁺, Cd²⁺), forming stable complexes with luminescent properties .

Physicochemical Properties

Table 1 summarizes key physicochemical parameters:

| Compound | Molecular Weight (g/mol) | Solubility (g/L) | Log Kow | pKa | |

|---|---|---|---|---|---|

| Fluconazole | 306.27 | 4.4 × 10⁻³ | 0.5 | 1.76 | |

| Metconazole (pesticide) | 319.83 | 30.4 | 3.85 | — | |

| Compound 117 () | ~300 (estimated) | — | — | — |

Fluconazole’s low solubility and log Kow limit its bioavailability, necessitating structural modifications for improved pharmacokinetics. Metconazole, a chlorophenyl-containing analogue, exhibits higher solubility and lipophilicity, favoring agricultural applications .

准备方法

Oxirane Acid Salt Condensation

The most widely documented method involves reacting an oxirane acid salt of formula II (e.g., 2-(2,4-difluorophenyl)oxirane hydrochloride) with 1,2,4-triazole under controlled conditions. The oxirane ring’s strain facilitates nucleophilic attack by triazole at both terminal carbons, forming the 1,3-bis-substituted propan-2-ol backbone.

Reaction Conditions:

-

Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance triazole solubility.

-

Catalyst: Acidic environments (pH 3–5) stabilize the oxirane salt and prevent epoxide hydrolysis.

-

Temperature: 60–80°C for 6–12 hours ensures complete conversion.

Mechanistic Insights:

The reaction proceeds via a two-step nucleophilic substitution:

-

Triazole attacks the less hindered carbon of the protonated oxirane, forming a secondary alcohol intermediate.

-

A second triazole moiety displaces the leaving group (e.g., chloride) in an SN2 mechanism, yielding the final product.

Yield Optimization:

Table 1: Comparative Performance of Oxirane Acid Salts

| Oxirane Salt | Acid Anion | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrochloride | Cl⁻ | 68 | 92 |

| Methanesulfonate | CH₃SO₃⁻ | 76 | 97 |

| p-Toluenesulfonate | TsO⁻ | 72 | 95 |

Halogenated Precursor Alkylation

An alternative approach utilizes a halogenated propane derivative (e.g., 1,3-dichloropropan-2-ol) reacted with 1,2,4-triazole under basic conditions. While less regiospecific than oxirane routes, this method offers scalability for industrial production.

Key Parameters:

-

Base: Potassium carbonate or triethylamine deprotonates triazole, enhancing nucleophilicity.

-

Solvent: Ethanol or THF balances reactivity and solubility.

-

Temperature: Reflux conditions (80–100°C) drive the reaction to completion in 8–16 hours.

Limitations:

-

Competing elimination reactions form allylic alcohols, reducing yield to 45–55%.

-

Requires rigorous purification (e.g., column chromatography) to isolate the desired product.

Mechanistic Considerations and Side Reactions

Role of Acid Catalysis

Protonation of the oxirane oxygen increases electrophilicity, directing triazole attack to the β-carbon. This step is critical for avoiding regioisomers, as demonstrated by NMR studies of intermediates. Acidic conditions also suppress base-mediated side reactions, such as epoxide ring-opening to glycols.

Byproduct Formation

Table 2: Byproduct Distribution Under Varied Conditions

| Condition | Triazole Dimer (%) | Diol (%) | Desired Product (%) |

|---|---|---|---|

| Anhydrous, 70°C | 3 | 2 | 95 |

| Hydrous, 70°C | 5 | 12 | 83 |

| Anhydrous, 90°C | 8 | 4 | 88 |

Process Optimization Strategies

Solvent Selection

Non-polar solvents (e.g., toluene) reduce triazole solubility, slowing reaction kinetics. Conversely, DMF accelerates the reaction but complicates product isolation. Ethanol emerges as a compromise, offering moderate polarity and ease of evaporation.

Catalytic Additives

-

Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves triazole accessibility to the oxirane, boosting yield by 12%.

-

Lewis Acids: ZnCl₂ coordinates with the oxirane oxygen, enhancing electrophilicity and reducing reaction time by 30%.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR: The central propan-2-ol proton appears as a singlet at δ 4.8–5.0 ppm, while triazole protons resonate as singlets at δ 8.1–8.3 ppm.

-

¹³C NMR: The quaternary carbon bonded to hydroxyl groups shows a peak at δ 78–80 ppm, with triazole carbons at δ 144–150 ppm.

-

IR Spectroscopy: Broad O-H stretches at 3200–3400 cm⁻¹ and C-N stretches at 1520–1580 cm⁻¹ confirm structural integrity.

Table 3: Key Spectroscopic Data

| Technique | Signal (ppm/cm⁻¹) | Assignment |

|---|---|---|

| ¹H NMR | 8.2 (s) | Triazole protons |

| ¹³C NMR | 79.5 | C-OH (propan-2-ol) |

| IR | 3250 (br) | O-H stretch |

Industrial-Scale Production

Batch Reactor Design

常见问题

Q. What are the standard spectroscopic and thermal methods for characterizing 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol?

Methodological Answer:

- FT-IR Spectroscopy : Identify functional groups (e.g., triazole rings, hydroxyl group) by analyzing absorption bands in the range of 3100–3500 cm⁻¹ (OH stretch) and 1500–1600 cm⁻¹ (triazole C=N/C-N vibrations). KBr pellets are prepared at a 1:300 compound-to-KBr ratio .

- Differential Scanning Calorimetry (DSC) : Determine melting points and thermal stability. Pure fluconazole exhibits a sharp endothermic peak near 138–140°C .

- HPTLC : Use silica gel plates with a mobile phase (e.g., ethyl acetate:methanol:ammonia) for purity assessment. Detection at 254 nm is common .

Q. What synthetic routes are reported for this compound?

Methodological Answer:

- Stepwise Alkylation : React 1,3-difluorobenzene with 4-amino-1,2,4-triazole via acylation and deamination steps, yielding intermediates like 2-chloro-2',4'-difluoroacetophenone (CAP) and TAAP (2-(1H-1,2,4-triazol-1-yl)-2',4'-difluoroacetophenone) .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, though this is more common for analogs .

Q. How can researchers assess the solubility limitations of fluconazole in aqueous media?

Methodological Answer:

- Phase Solubility Studies : Co-dissolve fluconazole with β-cyclodextrin in water at varying concentrations (e.g., 1–15 mM) to determine inclusion complex stoichiometry and stability constants .

- Solubility in Organic Solvents : Use DMSO (≥10.9 mg/mL) for in vitro assays, with storage at -20°C to prevent degradation .

Q. What structural features of fluconazole contribute to its antifungal activity?

Methodological Answer:

- Symmetrical Triazole Moieties : The two 1,2,4-triazole groups enable binding to fungal cytochrome P450 enzymes (e.g., CYP51A1), disrupting ergosterol biosynthesis .

- Hydroxyl Group : Enhances hydrogen bonding with target proteins and influences metal coordination (e.g., with Ni²⁺ in complexes) .

Advanced Research Questions

Q. How to design inclusion complexes to improve fluconazole’s bioavailability?

Methodological Answer:

- Kneading Method : Mix fluconazole and β-cyclodextrin (1:1 molar ratio) in ethanol, grind for 45 minutes, and dry under vacuum. Confirm complexation via FT-IR peak shifts (e.g., OH stretch at 3400 cm⁻¹ broadens) .

- Phase Solubility Diagrams : Use Higuchi and Connors models to calculate association constants (K₁:₁ ~ 200 M⁻¹) and optimize drug loading .

Q. What experimental approaches study fluconazole’s coordination with transition metals?

Methodological Answer:

- Synthesis of Nickel Complexes : React fluconazole with Ni(OAc)₂·4H₂O in methanol. Characterize via X-ray crystallography to confirm κ⁴N,O bonding modes and octahedral geometry .

- Spectroscopic Validation : Compare IR spectra of free fluconazole (C=N at 1600 cm⁻¹) with metal complexes to identify shifts from ligand-to-metal charge transfer .

Q. How to develop stability-indicating methods for fluconazole in formulations?

Methodological Answer:

- HPTLC with Forced Degradation : Expose fluconazole to acid (0.1 M HCl), base (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Resolve degradation products using toluene:ethyl acetate:methanol (6:4:1) and validate specificity via Rf values .

- Validation Parameters : Assess linearity (1–100 ng/spot), LOD (0.5 ng), and LOQ (1.5 ng) per ICH guidelines .

Q. How to resolve contradictions in reported synthetic yields for fluconazole?

Methodological Answer:

- Comparative Analysis : Evaluate reaction conditions (e.g., solvent polarity, catalyst loading) in routes from Richardson (1983) vs. phosphorylation methods (e.g., dibenzyl diisopropyl phosphoramidite in methylene chloride) .

- Optimization via DoE : Use a central composite design to test variables (temperature, molar ratios) and identify critical factors affecting yield .

Q. What pharmacological interactions arise from fluconazole’s metal coordination?

Methodological Answer:

- Antifungal Potency Modulation : Test Ni²⁺ and Cu²⁺ complexes against Candida albicans (MIC assays). Metal coordination can enhance or reduce activity depending on steric hindrance at the active site .

- Synchrotron X-ray Absorption : Study metal release kinetics in physiological conditions to assess bioavailability impacts .

Q. How can structural modifications address fluconazole resistance in fungi?

Methodological Answer:

- Analog Synthesis : Replace the hydroxyl group with phosphonate esters (e.g., fosfluconazole) to improve solubility and bypass efflux pumps .

- SAR Studies : Compare triazole-substituted analogs (e.g., 1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives) for activity against resistant strains via microdilution assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。